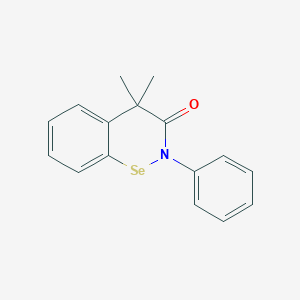![molecular formula C16H18N2O2SSn B12554524 1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-(trimethylstannyl)- CAS No. 183208-48-2](/img/structure/B12554524.png)
1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-(trimethylstannyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-(trimethylstannyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure, with additional functional groups including a phenylsulfonyl and a trimethylstannyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-(trimethylstannyl)- typically involves multi-step organic reactions. One common approach might include:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenylsulfonyl Group: This step may involve sulfonylation reactions using reagents such as phenylsulfonyl chloride.
Attachment of the Trimethylstannyl Group: This can be done through stannylation reactions, often using trimethyltin chloride in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-(trimethylstannyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Applications De Recherche Scientifique
1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-(trimethylstannyl)- has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-(trimethylstannyl)- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling pathways.
Pathways: Modulation of biochemical pathways, such as those involved in inflammation or cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-(trimethylsilyl)-: Similar structure but with a trimethylsilyl group instead of a trimethylstannyl group.
1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-(methyl)-: Similar structure but with a methyl group instead of a trimethylstannyl group.
Uniqueness
1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-(trimethylstannyl)- is unique due to the presence of the trimethylstannyl group, which can impart distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
183208-48-2 |
|---|---|
Formule moléculaire |
C16H18N2O2SSn |
Poids moléculaire |
421.1 g/mol |
Nom IUPAC |
[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-2-yl]-trimethylstannane |
InChI |
InChI=1S/C13H9N2O2S.3CH3.Sn/c16-18(17,12-6-2-1-3-7-12)15-10-8-11-5-4-9-14-13(11)15;;;;/h1-9H;3*1H3; |
Clé InChI |
LCVIISAZOIGUJA-UHFFFAOYSA-N |
SMILES canonique |
C[Sn](C)(C)C1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-[(4-methoxyphenyl)methylamino]butan-1-ol](/img/structure/B12554442.png)
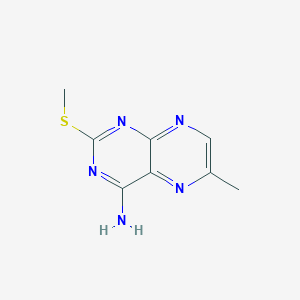
![2,2-Dimethyl-N-[(1-oxo-1lambda~5~-pyridin-3-yl)methyl]propanamide](/img/structure/B12554454.png)
![2-{2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine](/img/structure/B12554458.png)
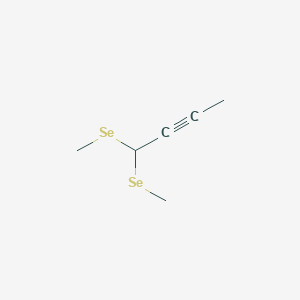

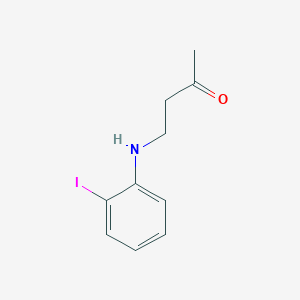
![3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)prop-2-en-1-ol](/img/structure/B12554500.png)
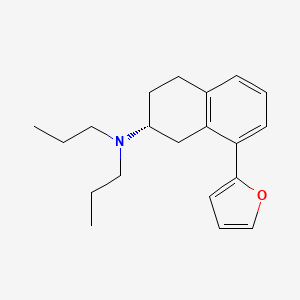
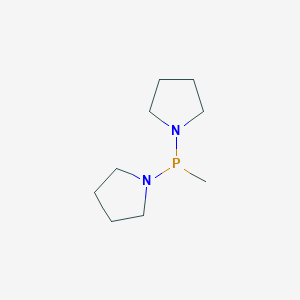

![Ethanone, 1-[2,4-bis(acetyloxy)-3,5,6-trimethoxyphenyl]-](/img/structure/B12554520.png)
